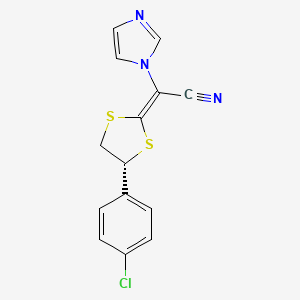

(E)-2'-DeschloroLuliconazole

Description

Exploration of Novel Synthetic Methodologies for Stereoisomeric Control

The stereochemistry of azole antifungals is a critical determinant of their biological activity. Luliconazole (B1675427) itself is the R-enantiomer, and its (E)-isomeric configuration is crucial for its potent antifungal effects. nih.govsynzeal.com The synthesis of analogs like (E)-2'-DeschloroLuliconazole, therefore, demands precise control over the stereochemistry at both the chiral center and the exocyclic double bond.

Future research will likely focus on the development of novel, efficient, and stereoselective synthetic routes. While chemoenzymatic approaches using lipases have proven effective in the kinetic resolution of key chiral intermediates for luliconazole synthesis, unimi.it further exploration of enzymes with tailored substrate specificities could streamline the synthesis of the 2'-deschloro analog. Additionally, advancements in asymmetric catalysis, such as transition-metal-catalyzed cross-coupling reactions and organocatalysis, offer promising avenues for establishing the desired stereochemistry in a more controlled and atom-economical manner.

A supercritical fluid chromatography method has been developed for the analytical separation of the four stereoisomers of luliconazole, which could be adapted for the analysis of this compound and its isomers. researchgate.net This analytical capability is essential for monitoring the stereochemical outcome of synthetic reactions and for ensuring the stereoisomeric purity of the final compound.

Table 1: Stereoisomers of Luliconazole and Related Compounds

| Compound Name | Stereochemistry | Relevance |

|---|---|---|

| Luliconazole | (R,E)-isomer | The clinically approved, active form. synzeal.com |

| (Z)-Luliconazole | (R,Z)-isomer | A less active isomer and common impurity. google.com |

| (S,E)-Luliconazole | (S,E)-isomer | An enantiomeric impurity. unimi.it |

| (S,Z)-Luliconazole | (S,Z)-isomer | A diastereomeric impurity. |

Investigation of Non-Target-Specific Fungal Growth Modulation Mechanisms

The primary mechanism of action for azole antifungals is the inhibition of lanosterol (B1674476) 14α-demethylase (Erg11p), a key enzyme in the ergosterol (B1671047) biosynthesis pathway. mdpi.comoup.commdpi.com This inhibition leads to the depletion of ergosterol, a vital component of the fungal cell membrane, and the accumulation of toxic sterol intermediates, ultimately disrupting membrane integrity and function. mdpi.comnih.gov However, there is growing evidence that the antifungal effects of azoles may not be solely attributable to this on-target activity.

Future investigations into this compound should explore potential non-target-specific mechanisms of fungal growth modulation. For instance, some azoles have been shown to retain some level of antifungal activity even against mutants lacking the target enzyme, suggesting the existence of secondary targets. nih.govnih.gov One area of interest is the impact of azole analogs on mitochondrial function. Studies with fluorescently-labeled azole probes have revealed that these compounds can accumulate in the mitochondria of fungal cells, hinting at potential off-target effects on this organelle. nih.govnih.govresearchgate.net

Another avenue of exploration is the disruption of other cellular processes. The accumulation of abnormal sterols due to Erg11p inhibition could have wide-ranging secondary effects on cellular signaling, membrane transport, and cell wall integrity. Research has shown that ergosterol is crucial for the proper function of the vacuolar H+-ATPase (V-ATPase), an enzyme essential for fungal virulence. plos.org Therefore, the depletion of ergosterol by this compound could indirectly impair V-ATPase function, contributing to its antifungal activity.

Advanced Computational Approaches for De Novo Design and Optimization

Computational methods are increasingly integral to the drug discovery process, offering a rational approach to the design and optimization of new therapeutic agents. nih.govnih.govbiorxiv.org For this compound, advanced computational approaches can be leveraged in several ways.

De novo design methodologies can be employed to explore novel azole scaffolds based on the pharmacophore of luliconazole. By using the known structure of the target enzyme, lanosterol 14α-demethylase, computational algorithms can generate new molecular structures that are predicted to have high binding affinity and selectivity. nih.govnih.govbiorxiv.org These approaches could lead to the identification of next-generation analogs with improved properties over existing azoles.

Molecular docking and molecular dynamics simulations can provide detailed insights into the binding interactions between this compound and its target enzyme. These simulations can help to rationalize the impact of the 2'-deschloro modification on binding affinity and can guide the design of further structural modifications to enhance potency.

Furthermore, quantitative structure-activity relationship (QSAR) studies can be used to build predictive models that correlate the structural features of a series of luliconazole analogs with their antifungal activity. These models can then be used to prioritize the synthesis of new analogs with the highest predicted potency.

Elucidation of Broader Biological Activities Beyond Primary Antifungal Targets

While the primary focus of azole antifungal research is on their activity against pathogenic fungi, there is potential for these compounds to exhibit other biological activities. The cytochrome P450 enzyme family, to which the target of azoles belongs, is vast and diverse, with members playing crucial roles in various physiological processes in a wide range of organisms.

Future research on this compound should include screening for broader biological activities. This could involve testing the compound against a panel of different cell types, including cancer cell lines, as some antifungal agents have been shown to possess anticancer properties. Additionally, given that luliconazole can interact with human cytochrome P450 enzymes, which can lead to drug-drug interactions, a thorough investigation of the interaction of this compound with human P450 enzymes is warranted. drugbank.com

The exploration of luliconazole analogs against other pathogens, such as protozoa or bacteria, could also uncover new therapeutic applications. The structural motifs present in this compound may have affinity for targets in other microorganisms, opening up possibilities for repurposing this class of compounds.

Development of Research Tools Based on this compound for Fungal Cell Biology Studies

The development of chemical probes is a powerful strategy for dissecting complex biological processes. This compound can serve as a scaffold for the creation of novel research tools to study fungal cell biology.

By conjugating a fluorescent dye to the this compound molecule, researchers can create fluorescent probes to visualize the subcellular localization and dynamics of the compound in living fungal cells. nih.govnih.govresearchgate.netacs.org This can provide valuable information about its mechanism of uptake, intracellular trafficking, and potential off-target interactions. For example, such probes could definitively determine whether the compound accumulates in specific organelles like the mitochondria or the endoplasmic reticulum. nih.govresearchgate.netacs.org

The insights gained from these research tools would not only enhance our understanding of the mode of action of this specific azole analog but also provide a deeper understanding of fundamental aspects of fungal cell biology.

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Luliconazole |

| (Z)-Luliconazole |

| (S,E)-Luliconazole |

| (S,Z)-Luliconazole |

| Lanoconazole |

| Terbinafine |

| Bifonazole |

| Sertaconazole |

| Amorolfine |

| Eberconazole |

| Ketoconazole |

| Fluconazole (B54011) |

| Itraconazole |

| Voriconazole |

Structure

3D Structure

Properties

Molecular Formula |

C14H10ClN3S2 |

|---|---|

Molecular Weight |

319.8 g/mol |

IUPAC Name |

(2E)-2-[(4R)-4-(4-chlorophenyl)-1,3-dithiolan-2-ylidene]-2-imidazol-1-ylacetonitrile |

InChI |

InChI=1S/C14H10ClN3S2/c15-11-3-1-10(2-4-11)13-8-19-14(20-13)12(7-16)18-6-5-17-9-18/h1-6,9,13H,8H2/b14-12+/t13-/m0/s1 |

InChI Key |

LWPCPZRRRBXQCI-REQDGWNSSA-N |

Isomeric SMILES |

C1[C@H](S/C(=C(\C#N)/N2C=CN=C2)/S1)C3=CC=C(C=C3)Cl |

Canonical SMILES |

C1C(SC(=C(C#N)N2C=CN=C2)S1)C3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Molecular Mechanism of Action Investigations of Azole Antifungals and Analogs

Inhibition of Lanosterol (B1674476) 14-alpha Demethylase (CYP51/Erg11p) as a Primary Target

(E)-2'-DeschloroLuliconazole, like other azole antifungals, primarily exerts its therapeutic effect through the inhibition of a crucial enzyme in the fungal cell membrane biosynthesis pathway. This key enzyme is lanosterol 14-alpha demethylase, a cytochrome P450 enzyme encoded by the ERG11 gene and is also known as CYP51. nih.govnih.gov This enzyme plays a vital role in the synthesis of ergosterol (B1671047), the principal sterol in fungal cell membranes. nih.govnih.gov

The inhibition of CYP51 is a highly selective mechanism of action for azole antifungals. bangor.ac.uknih.gov These drugs bind to the fungal CYP51 enzyme with much greater affinity than to the corresponding human enzyme, which is involved in cholesterol synthesis. researchgate.netnih.gov This selectivity is crucial for the clinical utility of azole antifungals, as it minimizes off-target effects in the host. The specificity of azole compounds for the fungal enzyme is determined by the interactions between the side groups of the azole molecule and the amino acid residues within the active site of the fungal CYP51. nih.gov

Disruption of Ergosterol Biosynthesis Pathway in Fungal Cells

The inhibition of CYP51 by this compound disrupts the normal biosynthetic pathway of ergosterol in fungal cells. nih.gov This disruption has a twofold effect: a depletion of ergosterol and an accumulation of its precursor, lanosterol, and other 14α-methylated sterols. nih.govnih.gov Ergosterol is an essential component of the fungal cell membrane, where it modulates membrane fluidity, permeability, and the function of membrane-bound enzymes. nih.govmdpi.com

The depletion of ergosterol alters the physical properties of the fungal membrane, leading to increased permeability and disruption of cellular integrity. nih.govnih.gov This ultimately inhibits fungal growth and can lead to cell death. nih.gov The accumulation of 14α-methylated sterol precursors, such as 14α-methyl-ergosta-8,24(28)-dien-3β-6α-diol, is also believed to contribute to the antifungal effect by further disrupting membrane structure and function. nih.govnih.gov

Molecular Interactions within the CYP51 Active Site: Heme Coordination and Ligand Binding

The inhibitory activity of this compound and other azoles on CYP51 is a result of specific molecular interactions within the enzyme's active site. A critical interaction is the coordination of the azole's nitrogen atom (N-3 of the imidazole (B134444) ring or N-4 of the triazole ring) to the heme iron atom at the center of the CYP51 active site. bangor.ac.uknih.gov This coordination bond effectively blocks the normal binding of the natural substrate, lanosterol, and prevents the catalytic activity of the enzyme. nih.gov

In addition to the heme coordination, the side chain of the azole molecule forms various non-covalent interactions with the amino acid residues lining the active site pocket and the substrate access channel. nih.govnih.gov These interactions, which can include hydrophobic interactions, hydrogen bonds, and van der Waals forces, contribute to the binding affinity and specificity of the inhibitor for the fungal CYP51 enzyme. nih.govnih.gov Molecular docking and modeling studies are instrumental in visualizing and understanding these intricate binding modes, aiding in the design of new and more potent azole derivatives. nih.govijesi.orgfrontiersin.org

Cellular Responses to Ergosterol Depletion and Precursor Accumulation

The disruption of ergosterol biosynthesis by this compound triggers a cascade of cellular responses in fungi. The primary consequence of ergosterol depletion is a compromised cell membrane, leading to increased permeability and leakage of cellular contents. nih.govnih.gov This can result in the inhibition of fungal growth and, in some cases, cell lysis and death. nih.gov

Furthermore, the accumulation of toxic 14α-methylated sterol precursors contributes to membrane stress and can activate cellular stress response pathways. nih.gov Studies have shown that the accumulation of these precursors can lead to the upregulation of genes involved in ergosterol biosynthesis as a compensatory mechanism. nih.govfrontiersin.org Additionally, some fungi may respond by increasing the expression of efflux pumps, which can actively transport the antifungal drug out of the cell, contributing to the development of drug resistance. frontiersin.org In some fungal species, azole-induced cell wall stress can trigger excessive synthesis of cell wall carbohydrates, leading to membrane invaginations and eventual rupture of the plasma membrane. nih.gov

Comparative Analysis of CYP51 Inhibition Profiles Among Azole Analogs

The inhibitory potency and selectivity of azole antifungals against CYP51 can vary significantly among different analogs. These differences are attributed to variations in their chemical structures, which influence their binding affinity and interactions within the active site of the enzyme. nih.gov For instance, the nature and substitution pattern of the N-1 substituent of the azole ring play a crucial role in determining the antifungal spectrum and potency.

Structure-activity relationship (SAR) studies are essential for understanding how modifications to the azole scaffold affect its inhibitory activity. researchgate.netnih.gov For example, studies comparing different azole derivatives have shown that certain substitutions can enhance binding affinity to the fungal CYP51 while reducing affinity for the human homolog, thereby improving the therapeutic index. researchgate.netnih.gov The development of new azole analogs, such as this compound, is driven by the need for compounds with improved efficacy, a broader spectrum of activity, and a lower propensity for the development of resistance.

Interactive Data Table: Comparative IC50 and Kd Values of Azole Antifungals against Candida albicans CYP51.

| Compound | IC50 (µM) | Kd (nM) | Selectivity for Fungal CYP51 over Human CYP51 (based on Kd) |

| Fluconazole (B54011) | 0.31 nih.gov | 10 - 56 nih.gov | 540-fold nih.gov |

| Itraconazole | >70 (for human CYP51) nih.gov | 10 - 56 nih.gov | ~2-fold (for clotrimazole) nih.gov |

| Ketoconazole | 4.5 (for human CYP51) nih.gov | 10 - 56 nih.gov | N/A |

| Voriconazole | N/A | ~2,300 (for human CYP51) nih.gov | N/A |

| Prothioconazole-desthio | ~150 (weak inhibition) nih.gov | ~40 nih.gov | N/A |

Q & A

Q. What are the established synthetic pathways for (E)-2'-DeschloroLuliconazole, and how do reaction conditions influence enantiomeric purity?

Methodological Answer: The synthesis typically involves a multi-step process starting with a ketene dithioacetal intermediate, followed by stereoselective cyclization. Key parameters include temperature control (70–90°C for cyclization) and solvent polarity (e.g., DMF vs. THF), which directly impact enantiomeric excess (ee). For purity validation, chiral HPLC with a cellulose-based column and hexane/isopropanol mobile phase is recommended. Baseline separation of enantiomers requires optimization of flow rates (0.8–1.2 mL/min) and detection at 254 nm .

Q. How should researchers design stability studies for this compound under varying pH and temperature conditions?

Methodological Answer: Stability protocols should include accelerated degradation studies (e.g., 40°C/75% RH for 6 months) and forced degradation under acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions. Analytical methods like HPLC-UV (C18 column, acetonitrile/water gradient) quantify degradation products. Statistical validation (e.g., RSD <2% for peak area reproducibility) ensures reliability. Note: Photostability testing under ICH Q1B guidelines is critical due to the compound’s light-sensitive imidazole ring .

Q. What in vitro models are most suitable for assessing the antifungal activity of this compound?

Methodological Answer: Use standardized CLSI M38-A2 broth microdilution assays against Candida spp. and Aspergillus spp., with MIC (minimum inhibitory concentration) determination. Include positive controls (e.g., fluconazole) and negative controls (DMSO vehicle). Data interpretation must account for trailing endpoints in azole-resistant strains. For hyphal growth inhibition, confocal microscopy with Calcofluor White staining quantifies morphological changes .

Advanced Research Questions

Q. How can researchers resolve contradictions in structure-activity relationship (SAR) studies between this compound and its analogs?

Methodological Answer: Contradictions often arise from differences in fungal strain panels or assay conditions. Apply multivariate analysis (e.g., PCA) to datasets from multiple studies to identify confounding variables. For example, discrepancies in IC₅₀ values against Trichophyton rubrum may stem from variations in inoculum size (10⁴ vs. 10⁵ CFU/mL). Cross-validate results using molecular docking simulations (AutoDock Vina) targeting CYP51 enzymes to reconcile empirical and computational SAR data .

Q. What statistical approaches are recommended for analyzing dose-response discrepancies in in vivo vs. in vitro efficacy studies?

Methodological Answer: Employ nonlinear regression models (e.g., Hill equation) for in vitro dose-response curves, while in vivo data (murine dermatophytosis models) require mixed-effects models to account for inter-individual variability. Bootstrap resampling (10,000 iterations) assesses confidence intervals for ED₅₀ values. Discrepancies may indicate pharmacokinetic limitations (e.g., poor dermal absorption), necessitating Franz cell diffusion studies with excised skin .

Q. How should enantiomer-specific toxicity be investigated for this compound?

Methodological Answer: Separate enantiomers via preparative chiral chromatography and evaluate cytotoxicity in human keratinocytes (HaCaT cells) using MTT assays. Compare apoptotic markers (caspase-3 activation) between enantiomers via Western blot. For mechanistic insights, perform transcriptomic profiling (RNA-seq) to identify pathways (e.g., oxidative stress response) differentially regulated by each enantiomer .

Critical Analysis Guidelines

- Handling Contradictory Data : Use sensitivity analysis to isolate variables (e.g., inoculum size, solvent choice) that skew results. Cross-reference findings with crystallographic data (e.g., SC-XRD of drug-target complexes) .

- Methodological Rigor : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) for public datasets, ensuring reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.